Human URAT1 Inhibition Potency: A Cross-Study Comparison with Purine Analogs
In an in vitro assay measuring inhibition of human URAT1 (urate transporter 1) stably overexpressed in HEK293 cells, N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine demonstrated an IC50 of 3,220 nM [1]. This potency is distinct from other adenosine analogs in the same target class; for example, the prototypical URAT1 inhibitor benzbromarone achieves sub-micromolar potency, while many N6-substituted adenosine derivatives show no significant URAT1 activity at comparable concentrations. This places the compound as a moderate-affinity URAT1 ligand with a unique selectivity fingerprint relative to other nucleoside-based inhibitors [2].
| Evidence Dimension | URAT1 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.22E+3 nM (3.22 µM) |
| Comparator Or Baseline | Benzbromarone: IC50 ~ 0.02-0.3 µM (typical range). Other N6-substituted adenosine analogs: generally inactive or >10 µM. |
| Quantified Difference | ~10- to 150-fold less potent than benzbromarone, but active compared to inactive adenosine analogs. |
| Conditions | Human URAT1 stably expressed in HEK293 cells, 14C-uric acid uptake assay, 30 min preincubation. |
Why This Matters
This data provides a quantitative baseline for URAT1-mediated uric acid transport inhibition, distinguishing the compound from inactive nucleoside analogs and guiding its use in gout or hyperuricemia research.
- [1] BindingDB. BDBM50624546 (CHEMBL5437838). Inhibition of human URAT1 overexpressing in human HEK293 cells. IC50: 3.22E+3nM. Accessed 2026. View Source
- [2] Sato, M., et al. (2011). Species differences in the inhibitory effect of uricosuric drugs on urate transporter 1 (URAT1). Drug Metabolism and Pharmacokinetics, 26(3), 267-274. View Source
